

3,4-Furandimethanol as polymer building block

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Compound Focus: 3,4-Furandimethanol

CAS No.: 14496-24-3

Cat. No.: S773982

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Chemical Identity and Basic Properties

3,4-Furandimethanol, also known as 3,4-bis(hydroxymethyl)furan, is a furan derivative with the molecular formula C₆H₈O₃ [1] [2]. Its IUPAC name is [4-(hydroxymethyl)furan-3-yl]methanol [3].

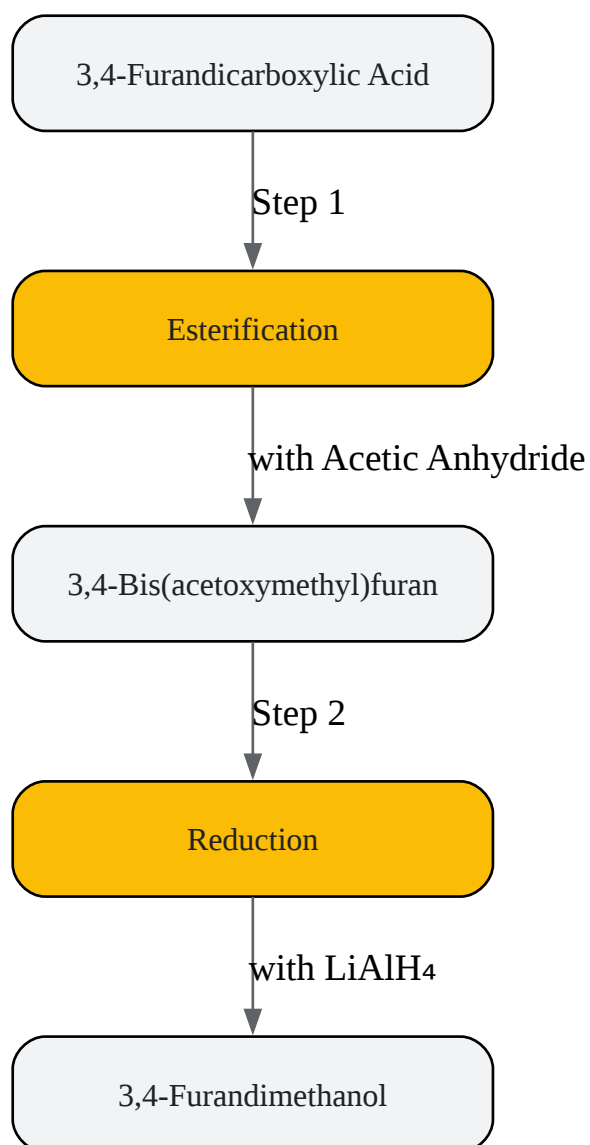
The table below summarizes its key chemical properties. Note that there are inconsistencies in the reported physical state and density between different sources [1] [3].

Property	Reported Value 1	Reported Value 2	Source / Notes
CAS Registry Number	14496-24-3	14496-24-3	[1] [2] [4]
Molecular Formula	C ₆ H ₈ O ₃	C ₆ H ₈ O ₃	[1] [2]
Molecular Weight	128.13 g/mol	128.13 g/mol	[1] [2]
Physical Form	Liquid	Information Missing	[1]
Boiling Point	120 °C (at 1 Torr)	137.4 °C (at 760 mmHg)	[1] [3]
Density	1.248 g/mL (at 25 °C)	1.283 g/cm ³	[1] [3]

Property	Reported Value 1	Reported Value 2	Source / Notes
Flash Point	>110°C	36.9°C	Significant discrepancy [1] [3].
pKa	13.88 ± 0.10 (Predicted)	Information Missing	[1]
Safety (GHS)	Danger , Causes serious eye damage (H318)	-	[1]

Synthesis and Experimental Protocols

While a direct polymerization protocol for **3,4-Furandimethanol** was not found, a historical patent provides a detailed method for its synthesis. The following diagram illustrates the two-step experimental workflow for producing **3,4-Furandimethanol** from 3,4-furandicarboxylic acid [5].



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Protocol 1: Synthesis of 3,4-Bis(acetoxymethyl)furan [5]

- **Reaction Setup:** Charge a 5-liter, 3-necked flask fitted with a stirrer, reflux condenser, and thermometer with 1.5 kg (1.4 liters) of acetic anhydride.
- **Catalyst Addition:** Add 15 grams of phosphoric acid and 1.5 kg of finely powdered 3,4-furandicarboxylic acid to the flask.
- **Heating:** Heat the mixture with stirring on a steam bath for 3 hours. The acid will go into solution.
- **Distillation:** Distill the excess acetic anhydride from the reaction mixture under reduced pressure.
- **Isolation:** Pour the residual dark-colored syrup into 5 liters of crushed ice and water. Allow the mixture to stand for 2 hours with occasional stirring.

- **Extraction:** Extract the aqueous mixture with three 1-liter portions of ethyl acetate.
- **Washing and Drying:** Combine the ethyl acetate extracts and wash them successively with water, a saturated sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous sodium sulfate.
- **Concentration:** Remove the ethyl acetate by distillation under reduced pressure. The residue will be a dark-colored oil, which is crude 3,4-bis(acetoxymethyl)furan.
- **Purification:** Purify the product via distillation under high vacuum. The pure diester is a colorless oil, boiling at 133–135 °C at a pressure of 1 mm Hg.

Protocol 2: Reduction to 3,4-Furandimethanol [5]

- **Reduction Setup:** In a 3-necked, 2-liter flask fitted with a stirrer, reflux condenser, and dropping funnel, prepare a solution of 80 grams of lithium aluminum hydride in 800 ml of anhydrous diethyl ether.
- **Addition:** Add 250 grams of 3,4-bis(acetoxymethyl)furan dissolved in 400 ml of anhydrous ether to the reduction flask through the dropping funnel, with constant stirring. Maintain the reaction rate by controlling the addition speed so that the ether refluxes gently.
- **Post-Reaction Processing:** After the addition is complete, cautiously add 80 ml of water dropwise to decompose the complex and any excess lithium aluminum hydride.
- **Filtration:** Filter the reaction mixture and wash the precipitate thoroughly with ether.
- **Concentration:** Combine the ether filtrates and distill off the ether.
- **Crystallization:** The solid residue is crude **3,4-Furandimethanol**. Recrystallize it from a mixture of ethyl acetate and Skellysolve B (a petroleum ether fraction) to obtain pure product as white crystals with a melting point of 74–75 °C.

Research Context and Potential Applications

The search results confirm that **3,4-Furandimethanol** is primarily used as a chemical reactant or synthon in organic and medicinal chemistry [1] [2]. One specified use is in the preparation of **N-[(benzimidazolyl)methyl]aminotetrahydroquinoline derivatives**, which are investigated as CXCR4 antagonists and potent inhibitors of T-tropic (X4) HIV-1 replication [1] [2]. This highlights its role in creating pharmacologically active compounds.

Although direct protocols for its use in polymer synthesis are not detailed in the current search results, its structure as a **diol** (a molecule containing two hydroxyl groups) makes it a potential monomer for producing polyesters, in a manner analogous to its structural isomer, **2,5-Furandimethanol (FDM)** [6]. Research into

FDM shows that furan-derived diols can create polyesters with high molecular weight, where the furan ring can enhance the stability of the resulting polymer [6]. This suggests a promising but potentially underexplored application area for **3,4-Furandimethanol**.

Guidance for Further Research

Given the limited information on its polymeric applications, I suggest you:

- **Explore Broader Scientific Literature:** Conduct a deep search on platforms like SciFinder, Reaxys, or Web of Science using the CAS number (14496-24-3) and its synonyms to find journal articles on polymerization studies.
- **Investigate the Isomer:** The scientific literature on **2,5-Furandimethanol (FDM)** is more abundant [6] [7]. Reviewing its polymerization conditions and catalyst systems could provide excellent starting points for experimenting with the 3,4-isomer.
- **Contact Suppliers:** Reach out to the chemical suppliers listed in the search results (e.g., Sigma-Aldrich, Energy Chemical) [1] [2]. They may have additional technical data sheets or application notes that are not publicly listed.

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